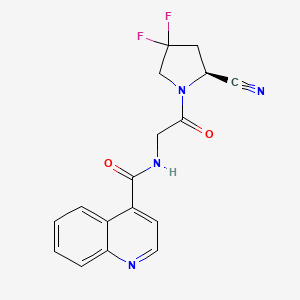

SP-13786

描述

SP-13786,也称为 UAMC-1110,是一种新型且高度选择性的成纤维细胞活化蛋白 (FAP) 抑制剂。它的抑制浓度 (IC50) 为 3.2 纳摩尔。 该化合物还抑制脯氨酰寡肽酶 (PREP),IC50 为 1.8 微摩尔 。this compound 主要用于科学研究,以研究其对 FAP 及相关酶的影响。

科学研究应用

SP-13786 在科学研究中具有广泛的应用,包括:

化学: 用于研究 FAP 的抑制及其对各种生化途径的影响。

生物学: 研究其在涉及 FAP 和 PREP 的细胞过程中的作用。

医学: 探索其在涉及细胞外基质重塑的疾病(如癌症和纤维化)中的潜在治疗应用。

工业: 用于开发针对 FAP 及相关酶的新药和治疗剂 。

作用机制

SP-13786 通过抑制成纤维细胞活化蛋白 (FAP) 和脯氨酰寡肽酶 (PREP) 来发挥其作用。该化合物与这些酶的活性位点结合,阻止其正常功能。 这种抑制导致细胞外基质重塑减少,这在癌症和纤维化等各种病理状况中至关重要 。

类似化合物:

FAP-IN-1: 另一种具有类似抑制特性的强效 FAP 抑制剂。

UAMC-1110: this compound 的另一个名称,突出了其作为 FAP 抑制剂的作用。

DPPIV 抑制剂: 抑制二肽基肽酶 IV 的化合物,与 FAP 抑制有关。

独特性: this compound 由于其高度选择性和抑制 FAP 和 PREP 的效力而独一无二。它低纳摩尔的 IC50 值使其成为研究和潜在治疗应用中的宝贵工具。 该化合物能够选择性地抑制 FAP 而不显着影响其他相关酶,使其有别于其他抑制剂 。

生化分析

Biochemical Properties

SP-13786 plays a significant role in biochemical reactions. It interacts with enzymes such as FAP and PREP . The compound exhibits low nanomolar inhibitory potency and high selectivity against these enzymes . The nature of these interactions involves the inhibition of the enzymatic activity of FAP and PREP, which are related to dipeptidyl peptidases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its influence on cell function is primarily through its impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to FAP and PREP, inhibiting their enzymatic activity . This inhibition can lead to changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with enzymes such as FAP and PREP

Transport and Distribution

It is known to interact with FAP and PREP

Subcellular Localization

准备方法

合成路线和反应条件: SP-13786 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

- 喹啉环的形成。

- 氰基的引入。

- 吡咯烷环与喹啉衍生物的偶联。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常在受控环境中合成,以保持一致性和质量 。

化学反应分析

反应类型: SP-13786 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。

还原: 还原反应可以改变官能团,导致不同的衍生物。

取代: 取代反应可以在分子中引入新的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和特定条件。 例如,氧化可能会产生喹啉衍生物,而取代可以引入各种官能团 。

相似化合物的比较

FAP-IN-1: Another potent inhibitor of FAP with similar inhibitory properties.

UAMC-1110: An alternative name for SP-13786, highlighting its role as a FAP inhibitor.

DPPIV Inhibitors: Compounds that inhibit dipeptidyl peptidase IV, related to FAP inhibition.

Uniqueness: this compound is unique due to its high selectivity and potency in inhibiting FAP and PREP. Its low nanomolar IC50 value makes it a valuable tool in research and potential therapeutic applications. The compound’s ability to selectively inhibit FAP without significantly affecting other related enzymes sets it apart from other inhibitors .

属性

IUPAC Name |

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOOCZVRHBHJRS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131123 | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448440-52-5 | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448440-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

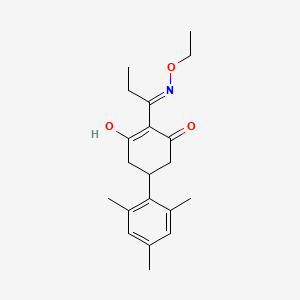

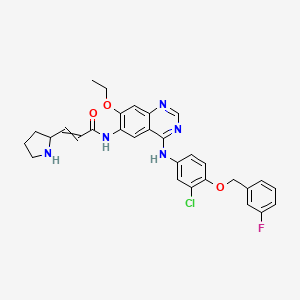

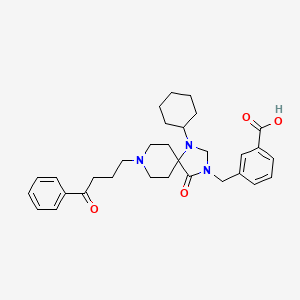

Feasible Synthetic Routes

Q1: What makes UAMC-1110 a promising candidate for targeting tumors?

A1: UAMC-1110 exhibits high affinity for FAP, an enzyme overexpressed in the tumor microenvironment, particularly by cancer-associated fibroblasts (CAFs) [, , ]. This selective targeting to the tumor microenvironment makes it potentially valuable for both imaging and therapeutic applications in various cancer types.

Q2: How does the dimerization of UAMC-1110 impact its effectiveness as a radiopharmaceutical?

A2: While monomeric UAMC-1110 shows promise in molecular imaging, its short tumor retention time limits its therapeutic potential, especially with radionuclides like Lutetium-177 and Actinium-225 that have longer half-lives []. Dimerization, as seen with DOTAGA.(SA.FAPi)2 and the novel DOTAGA.Glu.(FAPi)2, improves tumor retention and allows for better matching with the physical half-lives of therapeutic radionuclides [].

Q3: Has the effectiveness of UAMC-1110 in combination with other treatment modalities been explored?

A3: Yes, research has investigated the use of UAMC-1110 alongside radiotherapy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) []. While the combination showed potential in enhancing anti-tumor T cell infiltration, it did not significantly improve survival, suggesting the need for further investigation and potential optimization with other therapeutic strategies [].

Q4: What are the challenges in developing selective activity-based probes for FAP using UAMC-1110?

A4: A key challenge lies in achieving selectivity for FAP over closely related enzymes like prolyl oligopeptidase (PREP) []. Researchers are actively working on novel probe designs based on the UAMC-1110 scaffold to address this challenge and enable more accurate quantification of enzymatically active FAP [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)

![4-[5-(3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B611456.png)

![2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B611470.png)